molecular formula C8H14OSi B13476732 4-Pentynal, 5-(trimethylsilyl)- CAS No. 68654-85-3

4-Pentynal, 5-(trimethylsilyl)-

Cat. No.: B13476732
CAS No.: 68654-85-3
M. Wt: 154.28 g/mol
InChI Key: MLCUMJCCPMSERM-UHFFFAOYSA-N
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Description

Contextual Significance of Silylalkynals in Chemical Transformations

Silylalkynals, such as 4-Pentynal, 5-(trimethylsilyl)-, are highly valuable intermediates in organic synthesis due to the versatility of the silyl-protected alkyne and the aldehyde. The silyl (B83357) group not only protects the terminal alkyne but also enhances its solubility in organic solvents and can influence the regioselectivity of certain reactions.

The aldehyde functionality provides a gateway to a plethora of chemical transformations. It can be readily converted into alcohols, amines, carboxylic acids, and other functional groups, or it can serve as an electrophilic partner in carbon-carbon bond-forming reactions. This versatility allows for the introduction of diverse structural motifs and functional groups into a molecule.

Historical Perspectives on Synthetic Applications of Terminal Silylated Alkynes

The use of terminal silylated alkynes as protecting groups for terminal acetylenes has a long and rich history in organic synthesis. nih.gov The trimethylsilyl (B98337) group is particularly popular due to its ease of introduction and removal under mild conditions. nih.gov This protection strategy has been instrumental in the total synthesis of numerous complex natural products. nih.gov

Historically, the synthesis of terminal silylated alkynes often involved the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent, followed by quenching with a silyl halide. nih.gov More recently, catalytic methods have been developed that offer milder and more efficient routes to these valuable compounds. chemistryviews.orgacs.org These advancements have further expanded the accessibility and utility of terminal silylated alkynes in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68654-85-3

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

5-trimethylsilylpent-4-ynal

InChI

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3

InChI Key

MLCUMJCCPMSERM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCC=O

Origin of Product

United States

Synthetic Methodologies for 4 Pentynal, 5 Trimethylsilyl

Linear Synthesis Approaches

Linear synthesis, which involves the sequential modification of a starting material, represents a common strategy for accessing 4-Pentynal, 5-(trimethylsilyl)-. These approaches typically begin with a commercially available precursor and involve a key oxidation step to furnish the desired aldehyde.

Controlled Reduction and Functional Group Manipulation Strategies

A prevalent linear route to 4-Pentynal, 5-(trimethylsilyl)- commences with the corresponding primary alcohol, 5-(trimethylsilyl)-4-pentyn-1-ol. The critical transformation in this sequence is the selective oxidation of the primary alcohol to an aldehyde, without affecting the trimethylsilyl (B98337) group or the alkyne moiety. Several modern oxidation reagents are well-suited for this purpose due to their mild and selective nature.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a highly effective method for the oxidation of primary alcohols to aldehydes. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction is known for its mild conditions, typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org The reaction with DMP is generally rapid and provides the desired aldehyde in high yield. The compatibility of DMP with silyl-protected alkynes makes it a particularly attractive choice for the synthesis of 4-Pentynal, 5-(trimethylsilyl)-. nih.gov

Swern Oxidation: The Swern oxidation offers another mild and efficient method for converting primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.orgtcichemicals.comyoutube.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). wikipedia.orgyoutube.com The reaction proceeds at low temperatures, which helps to prevent over-oxidation to the carboxylic acid and is compatible with sensitive functional groups. wikipedia.org

Pyridinium Chlorochromate (PCC) Oxidation: Pyridinium chlorochromate is a well-established reagent for the oxidation of primary alcohols to aldehydes. organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org It is a stable, commercially available solid that is typically used in dichloromethane. organic-chemistry.org While effective, PCC is a chromium-based reagent and requires careful handling due to its toxicity. organic-chemistry.orgyoutube.com To mitigate the acidity of PCC, which could potentially affect acid-sensitive groups, a buffer such as sodium acetate (B1210297) is sometimes employed. organic-chemistry.org

ReagentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, high yield, functional group tolerance wikipedia.orgnih.govReagent can be explosive under certain conditions
Swern OxidationDMSO, (COCl)₂, Et₃N, low temperatureMild, avoids heavy metals, good for sensitive substrates wikipedia.orgtcichemicals.comProduces volatile and odorous byproducts
Pyridinium Chlorochromate (PCC)CH₂Cl₂, buffered (e.g., NaOAc)Readily available, reliable organic-chemistry.orgwikipedia.orgToxic chromium reagent, can be acidic organic-chemistry.orgyoutube.com

Derivatization from Precursor Acetals

An alternative linear approach involves the use of an acetal (B89532) as a protected form of the aldehyde. This strategy would entail the synthesis of a suitable acetal precursor, such as 5,5-diethoxy-1-(trimethylsilyl)pent-1-yne, followed by a deprotection step to reveal the aldehyde functionality.

The synthesis of the acetal precursor could potentially be achieved through the reaction of the lithium salt of trimethylsilylacetylene (B32187) with a suitable electrophile bearing the diethyl acetal moiety, for instance, 1,1-diethoxy-3-bromopropane. The lithium acetylide can be generated by treating trimethylsilylacetylene with a strong base like n-butyllithium. orgsyn.org

Once the acetal is obtained, the deprotection to yield 4-Pentynal, 5-(trimethylsilyl)- would be carried out under acidic conditions. Typically, a mild acid catalyst in the presence of water is sufficient to hydrolyze the acetal back to the corresponding aldehyde.

Convergent Synthetic Strategies Utilizing Complementary Building Blocks

Convergent synthesis offers an alternative and often more efficient approach to complex molecules by assembling pre-synthesized fragments. For 4-Pentynal, 5-(trimethylsilyl)-, a plausible convergent strategy involves the coupling of two key building blocks.

A hypothetical convergent synthesis could involve the reaction of a Grignard reagent derived from a three-carbon silylated alkyne with a two-carbon electrophile that can be converted to an aldehyde. One such approach would be the reaction of (3-(trimethylsilyl)prop-2-yn-1-yl)magnesium bromide with ethylene (B1197577) oxide. The preparation of similar propargyl Grignard reagents has been documented. prepchem.com The reaction of a Grignard reagent with ethylene oxide is a well-established method for the formation of a primary alcohol with a two-carbon extension. doubtnut.comdoubtnut.com The resulting alcohol, 5-(trimethylsilyl)-4-pentyn-1-ol, would then be oxidized to the target aldehyde as described in the linear synthesis section. The required Grignard reagent, bromo[3-(trimethylsilyl)-2-propynyl]magnesium, is a known compound. molbase.comnih.govchemsrc.com

Chemical Reactivity and Transformative Potential

Transformations of the Alkyne Moiety

The terminal alkyne in 4-Pentynal, 5-(trimethylsilyl)- is a key site for a variety of metal-catalyzed transformations. The trimethylsilyl (B98337) group serves as a removable protecting group, allowing for controlled reactivity at the terminal carbon, or it can be retained to influence the electronic and steric properties of the molecule.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are fundamental tools for carbon-carbon bond formation. For 4-Pentynal, 5-(trimethylsilyl)-, these reactions primarily involve the activation of the carbon-carbon triple bond by various transition metals, enabling the introduction of new substituents and the construction of more complex molecular skeletons.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. In the context of 4-Pentynal, 5-(trimethylsilyl)-, the trimethylsilyl group would first be removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. This deprotected alkyne can then readily participate in Sonogashira coupling reactions.

The general transformation can be represented as follows:

Step 1: Desilylation

(CH₃)₃Si-C≡C-(CH₂)₂-CHO + F⁻ → H-C≡C-(CH₂)₂-CHO + (CH₃)₃Si-F

Step 2: Sonogashira Coupling

H-C≡C-(CH₂)₂-CHO + R-X + Base --(Pd catalyst, Cu(I) co-catalyst)--> R-C≡C-(CH₂)₂-CHO

Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate. This two-step sequence allows for the introduction of a wide range of aromatic and vinylic substituents at the alkyne terminus, while the aldehyde functionality remains available for further synthetic manipulations. The reaction is typically carried out under mild conditions, making it compatible with the aldehyde group.

Table 1: Potential Products from Sonogashira-type Coupling of 4-Pentynal, 5-(trimethylsilyl)-

Coupling Partner (R-X)Product
Iodobenzene5-Phenyl-4-pentynal
4-Bromotoluene5-(4-Tolyl)-4-pentynal
(E)-1-Iodo-1-hexene(E)-Undec-5-en-7-ynal

Nickel catalysts are known to promote a variety of transformations involving alkynes, including cycloadditions and reductive couplings. For 4-Pentynal, 5-(trimethylsilyl)-, nickel catalysis can facilitate intramolecular reactions involving both the alkyne and aldehyde functionalities.

One such transformation is the nickel-catalyzed reductive coupling of an alkyne and an aldehyde, which can lead to the formation of allylic alcohols. In an intramolecular sense, this could potentially lead to the formation of a cyclic product. The reaction mechanism often involves the formation of a nickelacycle intermediate.

Table 2: Plausible Products from Nickel-Catalyzed Transformations

Reaction TypePotential Product Structure
Intramolecular Reductive CouplingCyclopentylidene-containing alcohol
[2+2+2] Cycloaddition with another alkyneSubstituted benzene (B151609) derivative

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. The electrophilicity induced in the alkyne by the gold catalyst can trigger a variety of rearrangements and cyclization cascades.

In the case of 4-Pentynal, 5-(trimethylsilyl)-, the presence of the aldehyde group provides an internal nucleophile. Gold-catalyzed activation of the alkyne could lead to an intramolecular cyclization where the aldehyde oxygen attacks the activated triple bond. This can initiate a cascade of reactions, potentially leading to the formation of furan (B31954) or other heterocyclic structures. The trimethylsilyl group can influence the regioselectivity of the initial attack and can be retained or cleaved during the reaction sequence.

A plausible pathway involves the 5-endo-dig cyclization, which is generally disfavored but can be enabled by the specific substitution and catalytic system. Alternatively, a 6-exo-dig cyclization could occur if the chain length were different, but for this substrate, transformations involving the aldehyde are more likely to proceed through other mechanisms. For instance, a gold-catalyzed reaction could lead to the formation of a furyl-substituted silylallene derivative through a more complex rearrangement.

Table 3: Hypothetical Products from Gold-Catalyzed Cyclizations

Reaction PathwayPotential Product Structure
Intramolecular Hydroalkoxylation/Cyclization2-(Trimethylsilylmethylene)tetrahydrofuran
Rearrangement to Allenyl Aldehyde5-(Trimethylsilyl)penta-3,4-dienal

Ruthenium catalysts are well-known for their ability to mediate hydroacylation reactions, where an aldehyde C-H bond is added across a C-C multiple bond. While intermolecular hydroacylation is common, intramolecular versions are also powerful for ring formation. For 4-Pentynal, 5-(trimethylsilyl)-, a ruthenium catalyst could promote the intramolecular addition of the aldehyde C-H bond across the alkyne.

This transformation would lead to the formation of a five-membered ring containing a ketone. The reaction often proceeds through the formation of a ruthenacycle intermediate. The regioselectivity of the addition can be influenced by the catalyst and reaction conditions.

Ruthenium catalysts are also capable of promoting other addition reactions to alkynes. For instance, in the presence of water, ruthenium can catalyze the anti-Markovnikov hydration of terminal alkynes to yield aldehydes. While 4-Pentynal, 5-(trimethylsilyl)- already possesses an aldehyde, this reactivity highlights the versatility of ruthenium in alkyne transformations.

Table 4: Potential Products from Ruthenium-Catalyzed Reactions

Reaction TypePotential Product Structure
Intramolecular Hydroacylation2-(Trimethylsilylmethylene)cyclopentanone
Tandem Isomerization/Hydroacylation2-Silyl-3-methylcyclopent-2-en-1-one

Rhodium catalysts are highly effective in promoting a variety of reactions involving alkynes, including isomerizations and carbocyclizations. The aldehyde and alkyne functionalities within 4-Pentynal, 5-(trimethylsilyl)- make it a suitable substrate for rhodium-catalyzed intramolecular reactions.

For instance, rhodium catalysts can effect the isomerization of alkynes to allenes or conjugated dienes. In the case of 4-Pentynal, 5-(trimethylsilyl)-, this could lead to the formation of a silylated allenyl aldehyde or a diene aldehyde, which are themselves valuable synthetic intermediates.

Furthermore, rhodium-catalyzed intramolecular hydroacylation is a well-established method for the synthesis of cyclic ketones. Similar to ruthenium catalysis, a rhodium catalyst could facilitate the cyclization of 4-Pentynal, 5-(trimethylsilyl)- to form a cyclopentanone (B42830) derivative. The choice of ligands on the rhodium center is often crucial for achieving high efficiency and selectivity in these transformations.

Table 5: Illustrative Products from Rhodium-Catalyzed Transformations

Reaction TypePotential Product Structure
Isomerization5-(Trimethylsilyl)penta-2,4-dienal
Intramolecular Hydroacylation2-(Trimethylsilylmethylene)cyclopentanone
[4+1] Cyclization with a CO sourceSubstituted cyclopentenone

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond, particularly after activation or deprotection, is a key site for nucleophilic attack, enabling the formation of more complex molecular architectures.

The terminal alkyne of 4-Pentynal, 5-(trimethylsilyl)-, following deprotection to reveal the terminal proton, can be activated by zinc to form a zinc acetylide. This organozinc species serves as a potent nucleophile for addition to various electrophiles, including carbonyl compounds. The reaction is typically mediated by zinc dust or organozinc reagents. wikipedia.orgnih.gov This process allows for the coupling of the alkyne fragment with other aldehydes or ketones, extending the carbon chain and introducing a hydroxyl group, which can be used in subsequent synthetic steps. The general strategy involves the in situ formation of the alkynyl zinc reagent, which then stereoselectively attacks the carbonyl donor. wikipedia.org DFT calculations and mechanistic studies on related systems suggest that the reaction proceeds through an alkoxide-zinc intermediate, formed by the protonolysis of a zinc-alkyl bond by the deprotected alkyne. nrochemistry.com

The trimethylsilyl-protected alkyne in 4-Pentynal, 5-(trimethylsilyl)- can participate in various intermolecular cycloaddition reactions, a cornerstone of modern synthetic chemistry for building cyclic systems. One of the most significant of these is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition. researchgate.netrsc.org In this reaction, the alkyne, an alkene, and carbon monoxide combine in the presence of a metal-carbonyl catalyst, typically based on cobalt, to form an α,β-cyclopentenone. researchgate.netorganic-chemistry.org The intramolecular version of this reaction is particularly powerful for creating fused ring systems. rsc.org

Another important class of intermolecular additions is the 1,3-dipolar cycloaddition. The alkyne can act as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides. For instance, the reaction of trimethylsilyl azide (B81097) with acetylenic aldehydes results in the formation of 1,2,3-triazole-5-carbaldehydes. scripps.edu Research on the closely related 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has shown it to be an effective partner in [3+2] cycloaddition reactions with cycloimmonium salts to generate functionalized indolizine (B1195054) heterocycles. nih.gov These cycloaddition strategies open pathways to complex heterocyclic structures from the relatively simple linear backbone of 4-Pentynal, 5-(trimethylsilyl)-.

Cleavage and Desilylation Strategies

The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing its participation in reactions where it is not desired. The removal of this group, known as desilylation or deprotection, is a crucial step to unmask the terminal alkyne for subsequent transformations, such as coupling reactions or additions. clockss.org This cleavage can be accomplished under a variety of mild conditions, which demonstrates the versatility of the TMS protecting group. orgsyn.org

A range of reagents can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule. Fluoride-based reagents are particularly common, with tetrabutylammonium fluoride (TBAF) being a prominent example. organic-chemistry.org Basic conditions, such as potassium carbonate in methanol, are also widely used and offer a simple and effective method for desilylation. researchgate.netorgsyn.org Furthermore, metal-catalyzed methods using silver or copper salts have been developed for this transformation. rsc.orgorganic-chemistry.orgnih.gov The selection of the appropriate desilylation agent is critical for achieving high yields and maintaining the integrity of other sensitive functionalities in the molecule.

Reagent(s)Solvent(s)General ConditionsReference(s)
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature researchgate.netorgsyn.org
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature organic-chemistry.orgorgsyn.org
Silver Nitrate (AgNO₃)Aqueous/Alcoholic solutionCatalytic amounts rsc.org
Copper Sulphate (CuSO₄) / Sodium AscorbateEthanol/WaterRoom Temperature organic-chemistry.orgnih.gov

Transformations of the Aldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing nucleophilic additions and condensations to form new carbon-carbon bonds.

Aldol (B89426) and Cross-Aldol Condensations

The aldehyde in 4-Pentynal, 5-(trimethylsilyl)- possesses α-protons, making it capable of forming an enolate under basic conditions. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule in what is known as an aldol addition or condensation. When two different aldehydes are used, the reaction is termed a cross-aldol condensation. A significant challenge in cross-aldol reactions is the potential formation of up to four different products.

To achieve a selective cross-aldol reaction with 4-Pentynal, 5-(trimethylsilyl)-, a common strategy is to use a non-enolizable aldehyde, such as benzaldehyde (B42025), as the electrophilic partner. Since benzaldehyde has no α-protons, it cannot form an enolate and can only act as the electrophile. In such a reaction, a base would deprotonate 4-Pentynal, 5-(trimethylsilyl)- to form the enolate, which would then selectively attack the benzaldehyde, leading to a single major cross-aldol product after dehydration.

Formation and Subsequent Reactivity of Trimethylsilyl Enol Ethers

A more controlled and modern approach to aldol-type reactions involves the pre-formation of a silyl (B83357) enol ether from the aldehyde. Silyl enol ethers are stable, isolable intermediates that function as enolate equivalents. 4-Pentynal, 5-(trimethylsilyl)- can be converted into its corresponding trimethylsilyl enol ether by reacting it with a silylating agent, such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) (Et₃N) or lithium diisopropylamide (LDA), or with the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

This silyl enol ether can then be used as the nucleophile in a Mukaiyama aldol addition. This reaction is a Lewis acid-catalyzed cross-aldol reaction between the silyl enol ether and an aldehyde or ketone. The Lewis acid, such as titanium tetrachloride (TiCl₄), activates the electrophilic carbonyl component, facilitating a smooth and often highly stereoselective addition of the silyl enol ether. This two-step sequence—formation of the silyl enol ether followed by the Mukaiyama aldol addition—provides a powerful and controlled method for carbon-carbon bond formation, avoiding the selectivity issues often encountered in traditional base-catalyzed cross-aldol reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

The aldehyde functional group in 4-Pentynal, 5-(trimethylsilyl)- is susceptible to nucleophilic attack, a cornerstone reaction in carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed to transform the carbonyl group into a diverse array of functional groups, primarily secondary alcohols. The reactivity of the aldehyde is generally higher than that of a ketone due to reduced steric hindrance and electronic factors. nih.gov

Research has demonstrated the successful nucleophilic addition to derivatives of 5-(trimethylsilyl)pent-4-ynal. For instance, the chiral aldehyde, (2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)pent-4-ynal, undergoes addition with 2-lithio-1,3-dithiane to furnish the corresponding secondary alcohol. This reaction highlights the utility of sulfur-based nucleophiles in creating protected carbonyl equivalents. Furthermore, the aldehyde can be readily reduced using hydride reagents. Treatment with Diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (B1222165) (NaBH₄) effectively reduces the aldehyde to the corresponding primary alcohol, 5-(trimethylsilyl)pent-4-yn-1-ol. wikipedia.org

These transformations underscore the aldehyde's capacity to serve as an electrophilic site for various nucleophiles, leading to a range of synthetically useful intermediates while preserving the terminal alkyne for subsequent manipulations.

Table 1: Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophile Reagent(s) Product Type Reference
Hydride DIBAL-H or NaBH₄ Primary Alcohol wikipedia.org
Thioacetal Anion 2-lithio-1,3-dithiane Secondary Alcohol with dithiane adduct wikipedia.org
Organometallics (general) Grignard reagents (RMgX), Organolithium reagents (RLi) Secondary Alcohol
Enolates Lithium diisopropylamide (LDA) followed by aldehyde β-hydroxy ketone

Dual Functional Group Reactivity and Cascade Processes

The concurrent presence of both an alkynyl and a carbonyl group within the same molecule provides a platform for designing elegant cascade reactions, where a single synthetic operation can lead to a significant increase in molecular complexity.

Intramolecular Cyclization Reactions Involving Both Alkynyl and Carbonyl Units

The spatial proximity of the aldehyde and the trimethylsilyl-protected alkyne in 4-Pentynal, 5-(trimethylsilyl)- allows for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings. These transformations can be triggered by various catalysts and proceed through different mechanisms. For instance, lanthanide complexes are known to catalyze the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to produce exocyclic enol ethers. nih.gov While not a direct reaction of the aldehyde, the initial reduction of 4-Pentynal, 5-(trimethylsilyl)- to the corresponding alcohol would generate a suitable precursor for such cyclizations. The reaction rate and product distribution in these cyclizations can be significantly influenced by the substituents on the alkyne. nih.gov

Another powerful tool for constructing cyclopentenone systems is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. wikipedia.orgnih.gov While this is typically an intermolecular reaction, intramolecular versions are highly effective for creating fused ring systems. wikipedia.org In the context of 4-Pentynal, 5-(trimethylsilyl)-, the molecule contains both the alkyne and a potential alkene precursor (via enolization or a related transformation of the aldehyde), making it a candidate for intramolecular cascade processes that could lead to bicyclic structures.

Furthermore, rhodium-catalyzed reactions have been developed for the [3+2] cascade annulation of indolyl aldehydes with alkynes, demonstrating the potential for transition metal-catalyzed cyclizations involving aldehyde and alkyne functionalities to build complex polycyclic systems. acs.org

Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient strategy for synthesizing complex molecules. nih.govtcichemicals.com 4-Pentynal, 5-(trimethylsilyl)- is an excellent candidate for inclusion in MCRs due to its aldehyde functionality.

The aldehyde group can readily participate in classic MCRs such as the Ugi, Passerini, or Strecker reactions. tcichemicals.comnih.gov For example, in a Ugi four-component reaction, 4-Pentynal, 5-(trimethylsilyl)- could react with an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide. A key advantage here is that the trimethylsilyl-protected alkyne would likely remain intact throughout the reaction, providing a handle for post-MCR modifications, such as click reactions or cross-coupling transformations. beilstein-journals.org

Application as a Core Building Block in Advanced Syntheses

The utility of 4-Pentynal, 5-(trimethylsilyl)- and its derivatives as fundamental building blocks is prominently showcased in the total synthesis of complex natural products. The aldehyde functionality provides a locus for chain extension and the introduction of new stereocenters, while the silylated alkyne can engage in a variety of coupling and cyclization reactions.

A significant example is the synthesis of chiral hexynones, which serve as crucial precursors for photosynthetic hydroporphyrins like bacteriochlorophyll (B101401) a. rsc.org In this context, a substituted derivative, (2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)pent-4-ynal, is synthesized and utilized as a key intermediate. rsc.org Although this specific example involves a substituted variant, it highlights the synthetic potential inherent in the 4-pentynal, 5-(trimethylsilyl)- core structure. The aldehyde allows for the installation of adjacent stereocenters, which are critical for the biological function of the final natural product. The trimethylsilyl-protected alkyne is carried through several synthetic steps before its eventual transformation.

The lability of the aldehyde in such compounds necessitates careful handling, often requiring immediate use or storage under inert conditions at low temperatures to prevent oxidation to the corresponding carboxylic acid. rsc.org This reactivity underscores its role as a transient but highly functional intermediate, poised for strategic elaboration in a synthetic sequence.

Contributions to the Construction of Polycyclic and Heterocyclic Scaffolds

The unique arrangement of the aldehyde and the silylated alkyne in 4-Pentynal, 5-(trimethylsilyl)- makes it an attractive precursor for the synthesis of various cyclic structures. Intramolecular reactions that simultaneously engage both functional groups, or sequential transformations, can lead to the rapid assembly of complex ring systems.

One of the powerful methods for constructing cyclopentenone-containing polycyclic systems is the Pauson-Khand reaction. This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a prime strategy where a molecule like 4-Pentynal, 5-(trimethylsilyl)- could be employed. wikipedia.org The alkyne moiety can participate in the cycloaddition, while the aldehyde can be a handle to attach the alkene component, setting the stage for an intramolecular Pauson-Khand reaction to form fused bicyclic systems. wikipedia.org This reaction is particularly effective for creating 5,5- and 6,5-membered fused ring systems, which are common motifs in natural products. wikipedia.org

Furthermore, the aldehyde and alkyne functionalities can be utilized in tandem to construct heterocyclic scaffolds. For instance, the synthesis of fused-ring flavonoid systems has been achieved through inverse electron-demand Diels-Alder reactions of ortho-quinone methides, which can be generated from precursors bearing aldehyde functionalities. rsc.org While not a direct application of 4-Pentynal, 5-(trimethylsilyl)-, this illustrates a pathway where the aldehyde could be used to generate a reactive intermediate for cyclization.

Research into the synthesis of trimethylsilyl-substituted pentacyclo-undecanes, which are polycyclic cage compounds, points to the utility of silylated intermediates in constructing complex carbocyclic frameworks. rsc.org These cage structures can serve as precursors for tricyclopentanoid natural products.

Role in Stereoselective and Enantioselective Methodologies

The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern synthetic chemistry, and 4-Pentynal, 5-(trimethylsilyl)- and its derivatives have proven to be valuable substrates in stereoselective and enantioselective reactions.

The synthesis of chiral hexynones for bacteriochlorophyll precursors provides a compelling case study. rsc.org The synthesis of (2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)pent-4-ynal is achieved through a Schreiber-modified Nicholas reaction, a method known for its ability to install two contiguous stereocenters. rsc.org The subsequent reduction of a chiral amide precursor with diisobutylaluminum hydride (DIBAL-H) yields the target aldehyde with high stereochemical fidelity. rsc.org This process demonstrates how the core structure can be elaborated in a highly controlled stereochemical manner.

The aldehyde group is a key site for introducing chirality. Nucleophilic additions to the carbonyl group can be rendered stereoselective by the use of chiral reagents or catalysts. The resulting stereocenter can then direct the stereochemical outcome of subsequent reactions.

The trimethylsilyl group on the alkyne also plays a role in stereocontrol. In reactions such as the Pauson-Khand reaction, the steric bulk of the silyl group can influence the regioselectivity of the cycloaddition, favoring the formation of one regioisomer over another. wikipedia.org Moreover, the use of chiral ligands in conjunction with the metal catalyst can induce enantioselectivity in the cyclization process. wikipedia.org

Interactive Data Tables:

Table 1: Properties of 4-Pentynal, 5-(trimethylsilyl)- and Related Precursor

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Pentynal, 5-(trimethylsilyl)-Not availableC8H14OSi154.28Aldehyde and silylated alkyne functionalities
5-(Trimethylsilyl)-4-pentyn-1-ol13224-84-5C8H16OSi156.30Precursor to the aldehyde via oxidation

Table 2: Key Stereoselective Reaction Involving a Derivative of 4-Pentynal, 5-(trimethylsilyl)-

ReactionSubstrateReagentProductStereochemical OutcomeReference
Reduction(4S)-3-((2R,3R)-3-Ethyl-1-hydroxy-2-methyl-5-(trimethylsilyl)pent-4-ynoyl)-4-isopropyloxazolidin-2-oneDIBAL-H(2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)pent-4-ynalHigh diastereoselectivity rsc.org

Synthesis of Heterocyclic Compounds

The versatile reactivity of 4-Pentynal, 5-(trimethylsilyl)- makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The aldehyde and alkyne functionalities can be sequentially or concertedly incorporated into heterocyclic ring systems.

For example, the aldehyde can be used to form the backbone of a heterocycle through condensation reactions with amines, hydrazines, or other difunctional reagents. sci-hub.se Subsequently, the alkyne can be transformed through cyclization or cross-coupling reactions to complete the heterocyclic framework. The synthesis of indolizines and triazoles mentioned earlier are prime examples of this strategy. rsc.orgresearchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition State Analysis

Detailed mechanistic studies specifically on 4-Pentynal, 5-(trimethylsilyl)- are not extensively documented in the literature. However, by examining related systems, we can infer potential reaction pathways. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions of alkynyl aldehydes with carbon nucleophiles have been shown to proceed through a Breslow intermediate. cas.cn In a hypothetical reaction of 4-Pentynal, 5-(trimethylsilyl)- with a nucleophile in the presence of an NHC, the carbene would initially add to the aldehyde to form the Breslow intermediate. Subsequent protonation and reaction with a carbon nucleophile would lead to the formation of highly functionalized products such as 3,4-dihydropyranones. cas.cn

Transition state analysis, a powerful tool for understanding reaction mechanisms, often combines computational methods with experimental kinetic isotope effect (KIE) measurements. mdpi.com While specific transition state calculations for reactions of 4-Pentynal, 5-(trimethylsilyl)- are not available, studies on similar reactions, such as the zinc-catalyzed addition of terminal acetylenes to aldehydes, suggest the involvement of key intermediates. In such reactions, the formation of a zinc acetylide, followed by activation of the aldehyde by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a critical step. organic-chemistry.org The transition state would likely involve a coordinated complex of the aldehyde, the zinc acetylide, and the Lewis acid, leading to the formation of a propargyl alcohol.

Theoretical Analysis of Regio- and Stereochemical Control Mechanisms

The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving the adjacent alkyne. In cycloaddition reactions, the bulky and electropositive nature of the silicon atom significantly influences the orientation of the reacting partners. For example, in [2+2+2] cycloadditions of alkynyl nitriles with 1-aryl-2-(trimethylsilyl)acetylenes, the trimethylsilyl group consistently directs the regioselectivity to place itself at the 3-position of the newly formed pyridine (B92270) ring. nih.gov

Computational studies on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides have provided a deeper understanding of the electronic factors at play. mdpi.com Molecular electron density theory (MEDT) calculations have shown a significant charge difference between the carbon atoms of the C=C double bond, with the carbon atom bonded to the trimethylsilyl group exhibiting a more negative charge. mdpi.com This polarization, often described as a "push-pull" effect, dictates the regiochemical outcome of the cycloaddition. mdpi.com A similar electronic influence would be expected in cycloaddition reactions involving the carbon-carbon triple bond of 4-Pentynal, 5-(trimethylsilyl)-, guiding the regioselective formation of cyclic products.

Intramolecular cycloadditions also showcase the directing effect of silyl (B83357) groups. Studies on intramolecular silyl nitronate cycloadditions (ISNCs) with alkenyl/alkynyl nitroethers have demonstrated excellent chemospecificity and diastereospecificity. mdpi.com These reactions, which proceed via a [3+2] cycloaddition, yield complex heterocyclic systems with a high degree of stereocontrol. mdpi.com While the specific stereochemical outcomes can be unexpected, they highlight the profound influence of the silyl group in organizing the transition state geometry.

Electronic and Steric Influence of the Trimethylsilyl Group on Reactivity

The trimethylsilyl (TMS) group exerts both electronic and steric effects that modulate the reactivity of the alkynyl aldehyde. wikipedia.org The TMS group is known for its chemical inertness and large molecular volume. wikipedia.org This steric bulk can hinder the approach of reagents to the alkyne, potentially favoring reactions at the less sterically encumbered aldehyde functionality.

Electronically, the silicon atom in the TMS group is less electronegative than carbon, leading to a polarization of the Si-C bond. This electronic effect can influence the reactivity of the adjacent triple bond. The trimethylsilyl group can stabilize a partial positive charge on the beta-carbon of the alkyne, which can affect its susceptibility to nucleophilic or electrophilic attack. In the context of cycloaddition reactions, the electronic nature of the TMS group has been shown to be a key factor in determining the reaction's regioselectivity. mdpi.com

The table below summarizes the key influences of the trimethylsilyl group on the reactivity of alkynyl systems based on findings from related studies.

FeatureElectronic InfluenceSteric Influence
Regioselectivity in Cycloadditions Directs the orientation of incoming reagents due to polarization of the C≡C bond. mdpi.comnih.govThe bulky nature of the TMS group can favor the formation of one regioisomer over another.
Reaction Rate Can activate or deactivate the alkyne towards certain reagents through inductive and hyperconjugative effects.Can hinder the approach of reactants, potentially slowing down reactions at the alkyne. wikipedia.org
Stereoselectivity Influences the diastereoselectivity of cycloaddition reactions by affecting the geometry of the transition state. mdpi.comCan lead to high levels of stereocontrol in intramolecular reactions by restricting conformational flexibility.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In a hypothetical ¹H NMR spectrum of 4-Pentynal, 5-(trimethylsilyl)-, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) would appear as a characteristic triplet at approximately 9.8 ppm. The protons of the trimethylsilyl (B98337) (TMS) group would give rise to a sharp singlet at around 0.1 ppm, integrating to nine protons. The methylene (B1212753) protons adjacent to the aldehyde (C4) and the alkyne (C3) would appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. Key expected signals would include the aldehydic carbonyl carbon around 200 ppm, the two acetylenic carbons between 80 and 100 ppm, and the carbon of the trimethylsilyl group close to 0 ppm. The methylene carbons would resonate in the upfield region of the spectrum.

²⁹Si NMR: Given the presence of a silicon atom, ²⁹Si NMR spectroscopy would be a valuable tool. A single resonance would be expected for the trimethylsilyl group, with a chemical shift that could provide information about the electronic environment around the silicon atom.

Hypothetical ¹H NMR Data for 4-Pentynal, 5-(trimethylsilyl)-

Chemical Shift (ppm) Multiplicity Integration Assignment
~9.8 t 1H -CHO
~2.6 m 2H -CH₂-CHO
~2.4 m 2H -C≡C-CH₂-

Hypothetical ¹³C NMR Data for 4-Pentynal, 5-(trimethylsilyl)-

Chemical Shift (ppm) Assignment
~200 C=O
~105 -C≡C-Si-
~85 -C≡C-CH₂-
~43 -CH₂-CHO
~15 -C≡C-CH₂-

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Pentynal, 5-(trimethylsilyl)-, with a molecular formula of C₈H₁₄OSi, the expected exact mass would be approximately 154.0814 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm this elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a methyl group from the TMS moiety or cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Pentynal, 5-(trimethylsilyl)-, the IR spectrum would be expected to show several key absorption bands:

A strong, sharp band around 1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

A weak to medium band around 2175 cm⁻¹ for the C≡C triple bond stretch. The silyl (B83357) substitution on the alkyne would influence the intensity of this peak.

A strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds in the trimethylsilyl group.

C-H stretching vibrations for the aldehyde, alkyl chain, and TMS group would also be present in their respective regions.

Expected IR Absorption Bands for 4-Pentynal, 5-(trimethylsilyl)-

Wavenumber (cm⁻¹) Functional Group
~2960, 2870 C-H stretch (alkyl)
~2720, 2820 C-H stretch (aldehyde)
~2175 C≡C stretch
~1730 C=O stretch (aldehyde)
~1250 Si-CH₃ symmetric deformation

Advanced Spectroscopic Methods for Structural Assignment

To provide an unambiguous structural assignment, especially concerning the connectivity, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the -CH₂-CH₂-CHO spin system.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the methylene groups.

The acquisition and analysis of these advanced spectroscopic data are essential for the definitive characterization of 4-Pentynal, 5-(trimethylsilyl)- and to fill the current gap in the scientific record.

Q & A

Q. What are the common synthetic routes for 4-Pentynal, 5-(trimethylsilyl)-, and how can reaction conditions be optimized?

The synthesis of 4-Pentynal derivatives often involves oxidation and condensation steps. For example, 5-(trimethylsilyl)-4-pentyn-1-ol can be oxidized with oxalyl chloride in dichloromethane to yield the corresponding aldehyde. This intermediate is then condensed with furan using butyllithium (BuLi) in tetrahydrofuran (THF) to form complex products like 1-(2-furyl)-5-(trimethylsilyl)-4-pentyn-1-ol. Key optimization parameters include temperature control (−78°C for BuLi reactions), solvent purity, and inert atmosphere to prevent side reactions .

Q. How is 4-Pentynal, 5-(trimethylsilyl)- characterized using spectroscopic and chromatographic methods?

Trimethylsilyl (TMS) derivatives are frequently analyzed via gas chromatography–mass spectrometry (GC–MS) after derivatization with reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA). This replaces labile protons with TMS groups, enhancing volatility and detection sensitivity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolving alkyne and silyl group signals. High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What are the key considerations for handling and stabilizing 4-Pentynal, 5-(trimethylsilyl)- in experimental workflows?

This compound’s alkyne and aldehyde groups make it prone to oxidation and moisture sensitivity. Storage under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Catalytic impurities (e.g., trace acids) should be avoided to prevent decomposition. Reaction setups must exclude air using Schlenk lines or gloveboxes, particularly in metal-catalyzed transformations .

Advanced Research Questions

Q. How does the trimethylsilyl group influence stereoselectivity in catalytic asymmetric reactions?

The TMS group acts as a steric and electronic modulator in Rh(I)-catalyzed reactions. For example, in asymmetric conjugate arylations of 5-(trimethylsilyl)cyclohex-2-enone, chiral amidophosphane or BINAP ligands enforce enantiofacial selectivity, overriding inherent trans-diastereoselectivity observed in achiral systems. The TMS group stabilizes transition states via hyperconjugation, enhancing enantiomeric excess (up to 93% ee). Mechanistic studies using density functional theory (DFT) and X-ray crystallography are advised to probe steric effects .

Q. What methodologies are used to study the compound’s role in hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange)?

In SABRE, 4-Pentynal, 5-(trimethylsilyl)- forms labile ternary complexes with transition metals (e.g., Ir) under parahydrogen. Hyperpolarization efficiency is monitored via 1H^{1}\text{H}-NMR signal enhancement. However, deactivation occurs due to aggregation into SABRE-inactive trimetal structures. To mitigate this, ligand design (e.g., pyrimidine derivatives) and low-temperature (∼−80°C) experiments are recommended. Kinetic studies using stopped-flow NMR or hyperpolarization lifetime measurements provide mechanistic insights .

Q. How can contradictions in enantioselectivity data from different catalytic systems be resolved?

Discrepancies in enantioselectivity (e.g., Rh vs. Pd catalysts) may arise from divergent transition states or solvent effects. Systematic screening of chiral ligands (e.g., Josiphos, BINOL) and solvents (e.g., dioxane-water mixtures) is essential. Cross-validation via kinetic isotopic effect (KIE) studies and enantioselective HPLC analysis helps identify dominant stereochemical pathways. For example, Rh(I)-catalyzed systems prioritize enantiofacial control, while Pd may favor π-allyl intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile variable yields in silyl-protected alkyne reactions?

Yield inconsistencies often stem from competing side reactions (e.g., alkyne oligomerization). Design of experiments (DoE) approaches optimize variables like catalyst loading (1–5 mol%), temperature (−20°C to 25°C), and reaction time. Monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy identifies intermediates. For example, Cu(II)-mediated dehydrosilylation of 3-aryl-5-(trimethylsilyl)cyclohexanones requires strict anhydrous conditions to achieve >90% yield .

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